

Technical Guide: 2,6-Dimethoxyppyridine-4-boronic acid

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Compound of Interest

Compound Name: 2,6-Dimethoxyppyridine-4-boronic acid

CAS No.: 1220188-37-3

Cat. No.: B3033847

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CAS: 1220188-37-3 Formula: C

H

BNO

Molecular Weight: 182.97 g/mol

Executive Summary & Strategic Significance

2,6-Dimethoxyppyridine-4-boronic acid is a functionalized pyridine scaffold used primarily to introduce the 2,6-dimethoxyppyridine moiety into drug candidates via Suzuki-Miyaura cross-coupling. This specific moiety acts as a bioisostere for electron-rich phenols or benzenes, offering improved metabolic stability and solubility profiles while maintaining hydrogen-bond accepting capabilities.

Key Application Domain: The most prominent application of this intermediate is in the synthesis of Bedaquiline analogues (e.g., TBAJ-587 and TBAJ-876), which are currently in clinical and preclinical development for the treatment of Multidrug-Resistant Tuberculosis (MDR-TB). The

2,6-dimethoxypyridine ring replaces the naphthalene or phenyl rings of earlier pharmacophores to reduce lipophilicity (clogP) and mitigate hERG channel inhibition (cardiotoxicity).

Chemical Profile & Stability Analysis

Structural Properties

The molecule features a pyridine ring substituted at the 2- and 6-positions with methoxy groups, which exert a dual electronic effect:

- **Inductive Withdrawal:** The oxygen atoms withdraw electron density, slightly deactivating the ring toward electrophilic attack compared to a pure alkyl pyridine.
- **Resonance Donation:** The lone pairs on the methoxy oxygens donate electron density into the ring, making the C3/C5 positions nucleophilic and the nitrogen more basic than in halogenated pyridines.

Stability Challenge: Protodeboronation

Like many 2- and 4-pyridyl boronic acids, CAS 1220188-37-3 is inherently unstable and prone to protodeboronation (cleavage of the C–B bond to form 2,6-dimethoxypyridine).

- **Mechanism:** The basicity of the pyridine nitrogen facilitates the formation of a zwitterionic boronate species in aqueous/basic media. This intermediate undergoes rapid hydrolytic cleavage, especially at elevated temperatures (>60°C).
- **Mitigation Strategy:**
 - **Storage:** Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).
 - **Usage:** Often generated in situ or immediately converted to the more stable pinacol ester (CAS 214360-59-5) or MIDA boronate for storage.
 - **Reaction Conditions:** Suzuki couplings should utilize mild bases (e.g., K

PO

, CsF) and lower temperatures to outcompete the deboronation pathway.

Synthesis & Manufacturing Protocols

The synthesis of **2,6-dimethoxy-pyridine-4-boronic acid** typically proceeds via a Cryogenic Lithium-Halogen Exchange followed by borate trapping. This route avoids the harsh conditions of thermal palladium-catalyzed borylation, which can degrade the product.

Retrosynthetic Analysis

The primary precursor is 4-bromo-2,6-dimethoxypyridine, which can be accessed from 4-amino-2,6-dimethoxypyridine (via Sandmeyer reaction) or from citrazinic acid derivatives.

Step-by-Step Synthesis Protocol

Note: All steps must be performed under strictly anhydrous conditions using Schlenk techniques.

Reagents:

- Substrate: 4-Bromo-2,6-dimethoxypyridine (1.0 equiv)
- Lithiating Agent:
 - Butyllithium (
-BuLi), 2.5 M in hexanes (1.1 equiv)
- Boron Source: Triisopropyl borate (B(O
Pr)
) (1.2 equiv)
- Solvent: Anhydrous THF
- Quench: 1M HCl (aq)

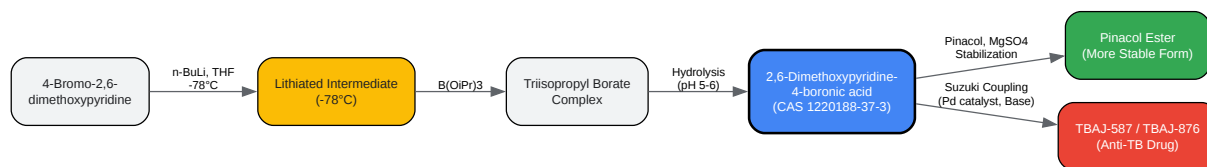
Procedure:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

- Dissolution: Charge the flask with 4-bromo-2,6-dimethoxypyridine and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).
- Lithiation: Add

-BuLi dropwise over 30 minutes, maintaining the internal temperature below -70°C . The solution may turn yellow/orange, indicating the formation of the lithiated species (4-lithio-2,6-dimethoxypyridine).
- Equilibration: Stir at -78°C for 45 minutes to ensure complete exchange. Critical: Do not allow to warm, as the lithiated species can undergo nucleophilic attack on the methoxy groups or self-condense.
- Borylation: Add Triisopropyl borate dropwise. Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature ($20\text{-}25^{\circ}\text{C}$) over 2 hours.
- Hydrolysis: Cool the reaction mixture to 0°C . Carefully quench with 1M HCl until pH $\sim 5\text{-}6$. Caution: Too acidic (pH < 3) can accelerate protodeboronation.
- Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo at low temperature ($<35^{\circ}\text{C}$).
- Purification: Recrystallize immediately from EtO/Hexanes or use directly in the next step.

Visualization: Synthesis & Application Pathways[1] [2]



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Figure 1: Synthetic pathway from bromide precursor to the boronic acid and its downstream application in TB drug synthesis.

Application Protocol: Suzuki-Miyaura Coupling

Context: This protocol is optimized for coupling CAS 1220188-37-3 with aryl bromides (e.g., quinoline scaffolds) to synthesize Bedaquiline analogues.

Optimized Conditions (Mild Base/Low Temp):

Parameter	Specification	Rationale
Catalyst	Pd(dppf)Cl ·DCM (5 mol%)	Robust catalyst, resists poisoning by N-heterocycles.
Ligand	dppf (1,1'-Bis(diphenylphosphino)ferrocene)	Large bite angle facilitates reductive elimination.
Base	K PO (3.0 equiv)	Milder than Na CO ; reduces protodeboronation risk.
Solvent	1,4-Dioxane / Water (4:1)	Aqueous component essential for boronic acid activation.
Temperature	60°C - 80°C	Critical: Do not exceed 80°C. Monitor by LCMS.[1]
Time	2 - 6 Hours	Prolonged heating increases byproduct formation.

Troubleshooting Low Yields:

- Protodeboronation Observed: If the mass spectrum shows the formation of 2,6-dimethoxypyridine (M+H = 140), switch to anhydrous conditions using the pinacol ester derivative and CsF as the base in dry DMF.
- Stalled Reaction: Add a copper cofactor (CuCl, 10 mol%) to facilitate transmetallation (Liebeskind-Srogl variant).

References

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